Repinotan Hydrochloride: Sub-Nanomolar 5-HT1A Binding Affinity Outperforms Flesinoxan and Buspirone
Repinotan hydrochloride demonstrates significantly higher 5-HT1A receptor binding affinity compared to clinically relevant 5-HT1A agonists such as flesinoxan and buspirone. In radioligand displacement assays, repinotan exhibits Ki values of 0.19 nM (calf hippocampus) and 0.25 nM (rat/human cortex), whereas flesinoxan has a reported Ki of 1.7 nM and buspirone shows Ki values ranging from 9.3–29.5 nM . This represents an approximately 6- to 9-fold greater affinity than flesinoxan and a 37- to 118-fold greater affinity than buspirone under comparable assay conditions.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.19 nM (calf hippocampus), 0.25 nM (rat and human cortex), 0.59 nM (rat hippocampus) |
| Comparator Or Baseline | Flesinoxan: Ki = 1.7 nM; Buspirone: Ki = 9.3–29.5 nM |
| Quantified Difference | Repinotan affinity is 6- to 9-fold higher than flesinoxan and 37- to 118-fold higher than buspirone |
| Conditions | Radioligand competition binding assays using [3H]-8-OH-DPAT in tissue homogenates (calf, rat, human) |
Why This Matters
Higher receptor affinity enables lower working concentrations in vitro and potentially lower doses in vivo, reducing off-target effects and conserving compound usage in research applications.
